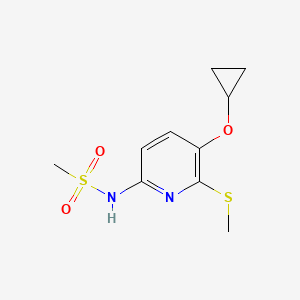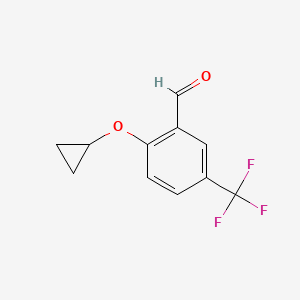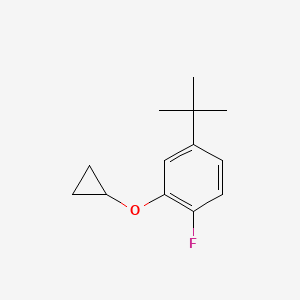
4-Tert-butyl-2-cyclopropoxy-1-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Tert-butyl-2-cyclopropoxy-1-fluorobenzene is an organic compound with the molecular formula C13H17FO and a molecular weight of 208.27 g/mol . This compound is characterized by the presence of a tert-butyl group, a cyclopropoxy group, and a fluorine atom attached to a benzene ring. It is primarily used in research and development, particularly in the field of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl-2-cyclopropoxy-1-fluorobenzene typically involves the following steps:
Formation of the Benzene Ring Substituents: The initial step involves the introduction of the tert-butyl and cyclopropoxy groups onto the benzene ring. This can be achieved through various organic reactions, such as Friedel-Crafts alkylation for the tert-butyl group and nucleophilic substitution for the cyclopropoxy group.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Tert-butyl-2-cyclopropoxy-1-fluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The cyclopropoxy group can be oxidized to form corresponding carbonyl compounds, while reduction reactions can lead to the formation of cyclopropyl derivatives.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can produce carbonyl and cyclopropyl compounds, respectively.
Scientific Research Applications
4-Tert-butyl-2-cyclopropoxy-1-fluorobenzene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly those targeting specific molecular pathways.
Material Science: It can be used in the synthesis of novel materials with unique properties.
Chemical Biology: The compound can be used to study the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism of action of 4-Tert-butyl-2-cyclopropoxy-1-fluorobenzene depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The tert-butyl group can provide steric hindrance, while the cyclopropoxy and fluorine groups can participate in specific binding interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Tert-butyl-1-cyclopropoxy-2-fluorobenzene: Similar in structure but with different positioning of substituents.
4-(tert-butyl)-2-(cyclopropylmethoxy)-1-fluorobenzene: Another compound with a similar core structure but different substituents.
Uniqueness
4-Tert-butyl-2-cyclopropoxy-1-fluorobenzene is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and biological properties. The presence of the cyclopropoxy group, in particular, can influence the compound’s reactivity and interactions with other molecules.
Properties
Molecular Formula |
C13H17FO |
|---|---|
Molecular Weight |
208.27 g/mol |
IUPAC Name |
4-tert-butyl-2-cyclopropyloxy-1-fluorobenzene |
InChI |
InChI=1S/C13H17FO/c1-13(2,3)9-4-7-11(14)12(8-9)15-10-5-6-10/h4,7-8,10H,5-6H2,1-3H3 |
InChI Key |
XOESSBDTDXKJCN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)F)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1-(4-Propoxyphenyl)ethyl]formamide](/img/structure/B14813918.png)
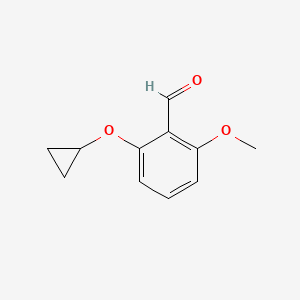
![[(3-Isopropoxy-2-thienyl)methyl]amine](/img/structure/B14813924.png)

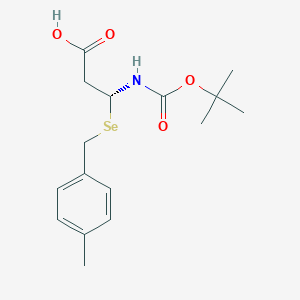

![N-({2-[(3,5-dimethylphenoxy)acetyl]hydrazino}carbonothioyl)-3,4,5-trimethoxybenzamide](/img/structure/B14813939.png)
![rel-Benzyl ethyl (10-oxo-10-((5-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)pentyl)amino)decyl)phosphonate](/img/structure/B14813946.png)
![2-(Benzo[d]thiazol-2-yl)-2-cyclopentylideneacetonitrile](/img/structure/B14813948.png)
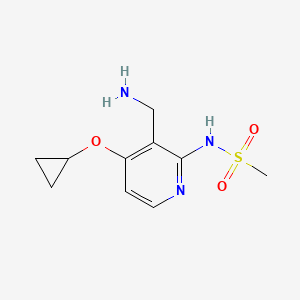
![ethyl 2-{[(2E)-3-(4-nitrophenyl)prop-2-enoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B14813963.png)
